5-Amino-2-bromo-4-methylphenol hydrochloride
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Overview
Description
5-Amino-2-bromo-4-methylphenol hydrochloride is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenol ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-methylphenol hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol (p-cresol) to introduce the bromine atom at the ortho position relative to the hydroxyl group. This is followed by nitration to introduce the amino group, which is subsequently reduced to form the desired compound. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Amino-2-bromo-4-methylphenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-methylphenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-5-methylphenol: Similar structure but lacks the amino group.
4-Amino-2-bromophenol: Similar structure but with different substitution pattern.
Uniqueness
5-Amino-2-bromo-4-methylphenol hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H9BrClNO |
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Molecular Weight |
238.51 g/mol |
IUPAC Name |
5-amino-2-bromo-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-4-2-5(8)7(10)3-6(4)9;/h2-3,10H,9H2,1H3;1H |
InChI Key |
YVHBOESSKSFFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)Br.Cl |
Origin of Product |
United States |
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